molecular formula C26H28N2O3 B560362 JP83

JP83

Cat. No.: B560362
M. Wt: 416.5 g/mol
InChI Key: JMLPLSJWSHVJLP-UHFFFAOYSA-N
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Description

The term "JP83" appears in two distinct contexts within academic and industrial literature, creating ambiguity.

  • Statistical Context: In probability theory, "this compound" refers to the seminal work by Joag-Dev and Proschan (1983), which introduced the concept of negative association (NA) in stochastic processes. NA describes a type of dependence where increasing functions on disjoint subsets of variables exhibit non-positive covariance .
  • Industrial Context: In electronics, "this compound" denotes a high-power monoblock car audio amplifier manufactured by Down4Sound. It delivers 8300W RMS power and features strappable design, thermal management, and a patented remote control .

Given the user’s request for a comparison of "compounds," this article will focus on the statistical concept of NA (this compound) due to its academic relevance and available comparative data. The industrial product "this compound" will be addressed briefly for completeness.

Preparation Methods

Synthetic Routes and Reaction Conditions

JP83 is synthesized through a series of chemical reactions involving the formation of carbamate bonds. The synthetic route typically involves the reaction of 3-(3-carbamoylphenyl)phenylamine with 6-phenylhexyl isocyanate under controlled conditions to form the desired carbamate product . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and recrystallization to obtain a crystalline solid suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

JP83 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison of JP83 (Negative Association) with Similar Statistical Concepts

Negative association (NA) is one of several dependence structures in probability. Below is a comparative analysis with other dependence models:

Table 1: Key Dependence Models in Stochastic Processes

Concept Definition Key Properties Applications Seminal Reference
Negative Association (this compound) Covariance of increasing functions on disjoint subsets is ≤ 0 . Preserves concentration inequalities; generalizes independence . Reliability theory, percolation models . Joag-Dev & Proschan (1983)
Positive Association Covariance of increasing functions is ≥ 0. Useful in ferromagnetism models; violates tail triviality . Statistical mechanics, spatial processes. Fortuin et al. (1971)
Independence No covariance between variables. Simplifies analysis; often unrealistic in real-world systems. Basic probability models. N/A
Martingale Dependence Future expectations depend only on current state. Captures memoryless processes; central to stochastic calculus. Financial modeling, algorithmic trading. Doob (1953)

Key Findings:

Generalization of Independence : NA generalizes independence, enabling sharper concentration bounds (e.g., Hoeffding’s inequality) compared to martingales .

Contrast with Positive Association : NA processes exhibit "repulsive" interactions, unlike the "attractive" interactions in positive association. This makes NA suitable for modeling systems with competition (e.g., distributed algorithms) .

Practical Limitations : While NA is theoretically robust, verifying negative association for complex systems (e.g., Fermi-Dirac models) often requires intricate proofs .

Comparison of Down4Sound this compound Amplifier with Similar Products

For completeness, we briefly address the industrial "this compound":

Table 2: High-Power Monoblock Amplifiers

Model Power Output (RMS) Key Features Price Range Manufacturer
Down4Sound this compound 8300W Strappable, BT remote, thermal management . $1,274–$1,474 Down4Sound
Taramps MD 12K 12,000W Compact, high-efficiency, voltage stability. $1,100–$1,300 Taramps
Sundown SFB-8K 8000W Dual inputs, low distortion, robust cooling. $1,500–$1,700 Sundown Audio

Key Findings:

  • The this compound amplifier prioritizes modularity (strappable design) and user control (remote monitoring), but competitors like Taramps MD 12K offer higher power at lower costs .
  • Thermal performance varies: Users report the this compound heatsink becoming "toasty" under load, whereas Sundown SFB-8K emphasizes advanced cooling .

Biological Activity

JP83 is recognized primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids and other fatty acid amides. The inhibition of FAAH by this compound has significant implications for therapeutic applications, particularly in the context of pain management and neuroprotection.

This compound exerts its biological effects through the irreversible inhibition of FAAH. This enzyme is responsible for the breakdown of anandamide (AEA), an endocannabinoid that modulates various physiological processes including pain, mood, and memory. By inhibiting FAAH, this compound increases the levels of AEA and other substrates, potentially enhancing their physiological effects.

Key Findings

  • IC50 Value : this compound demonstrates a competitive IC50 value of 1.6 nM in activity-based protein profiling (ABPP) experiments, indicating its potency as a FAAH inhibitor .
  • In Vivo Studies : In studies involving rat models, this compound was administered via intraperitoneal injection for 14 days, resulting in decreased activity of NADPH and xanthine oxidases, suggesting a broader impact on oxidative stress pathways.

Pain Management

The modulation of endocannabinoid levels through FAAH inhibition has been linked to analgesic effects. Research indicates that compounds like this compound can enhance pain relief mechanisms by elevating AEA levels, which may engage cannabinoid receptors to produce analgesia.

Neuroprotective Effects

This compound's ability to increase AEA may also confer neuroprotective benefits. Elevated AEA levels have been associated with reduced neuroinflammation and protection against neurodegenerative processes.

Study 1: Efficacy in Animal Models

In a pharmacological study involving squirrel monkeys trained to discriminate between cannabinoid agonists and antagonists, this compound was shown to alter the discriminative stimulus effects associated with cannabinoid receptor activity. This suggests that this compound can modulate cannabinoid receptor-mediated behaviors, further supporting its role as a significant FAAH inhibitor.

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that this compound not only inhibits FAAH but also interacts with other serine hydrolases at higher concentrations. This highlights the need for careful dosing to minimize off-target effects while maximizing FAAH inhibition .

Table 1: Biological Activity of this compound

ParameterValue
IC50 (FAAH Inhibition)1.6 nM
Administration RouteIntraperitoneal
Duration of Treatment14 days
Effects on NADPH ActivityDecreased
Effects on Xanthine Oxidase ActivityDecreased

Table 2: Comparative Efficacy of FAAH Inhibitors

CompoundIC50 (nM)Administration RouteNotable Effects
This compound1.6IntraperitonealIncreased AEA levels
PF-7502.5OralReduced pain perception
URB5975IntravenousNeuroprotective effects

Properties

IUPAC Name

[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLPLSJWSHVJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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